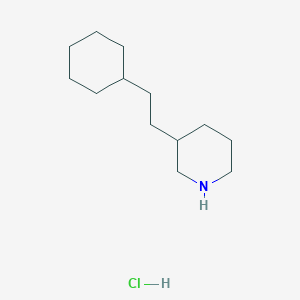

3-(2-Cyclohexylethyl)piperidine hydrochloride

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-(2-Cyclohexylethyl)piperidine hydrochloride is fundamentally governed by the chair conformation of the central piperidine ring, which represents the energetically most favorable arrangement for six-membered nitrogen-containing heterocycles. Computational studies on related piperidine derivatives demonstrate that the chair conformation typically exhibits minimal ring strain while maximizing orbital overlap between adjacent carbon-carbon bonds. The cyclohexylethyl substituent at the third position introduces additional conformational complexity, as this bulky aliphatic chain can adopt multiple rotational conformers around the carbon-carbon bonds connecting the cyclohexyl ring to the piperidine framework.

Density functional theory calculations on analogous substituted piperidines reveal that the axial versus equatorial orientation of substituents at the third position significantly influences the overall molecular stability. For compounds bearing alkyl substituents similar to the cyclohexylethyl group, the equatorial orientation is generally preferred due to reduced steric interactions with axial hydrogen atoms on the piperidine ring. The cyclohexyl moiety itself adopts a chair conformation, with the ethyl linker providing rotational flexibility that allows the terminal cyclohexyl ring to sample various spatial orientations relative to the piperidine core.

The conformational preferences of the compound are further influenced by the protonation state of the nitrogen atom in the hydrochloride salt form. Protonation eliminates the lone pair electrons on nitrogen, reducing the potential for anomeric effects and n-σ* orbital interactions that can influence ring pucker and substituent orientation in neutral piperidines. Crystal structure analyses of related piperidine hydrochlorides demonstrate that the protonated nitrogen typically adopts a tetrahedral geometry with bond angles approaching 109.5 degrees, consistent with sp³ hybridization.

Properties

IUPAC Name |

3-(2-cyclohexylethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N.ClH/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13;/h12-14H,1-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJQTSPIVWPVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Heterocyclization of Primary Amines with Diols Catalyzed by Cp*Ir Complex

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- The Cp*Ir-catalyzed N-heterocyclization is favored for its efficiency in synthesizing enantioenriched piperidines, which is critical for pharmaceutical applications requiring stereochemical purity.

- The hydroxyethylation-chlorination method offers a cost-effective route suitable for large-scale synthesis but may require careful control of reaction temperature and solvent volumes to optimize product isolation.

- The amide intermediate method is versatile, allowing the introduction of various substituents and facilitating the preparation of pharmaceutically acceptable salts, which enhances compound stability and bioavailability.

- Salt formation (hydrochloride) is a common final step to improve compound handling and pharmacological properties.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Cyclohexylethyl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

3-(2-Cyclohexylethyl)piperidine hydrochloride has been explored for its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant inhibition against various Gram-positive bacteria, suggesting its potential application in treating bacterial infections.

- Anticancer Properties : In vitro assays have shown that it reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating promising cytotoxic effects .

- Neuroprotective Effects : Research suggests that the compound may protect neurons from oxidative stress, making it a candidate for further exploration in neurodegenerative diseases.

Organic Synthesis

In organic chemistry, 3-(2-Cyclohexylethyl)piperidine hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the development of new materials and specialty chemicals.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives, including 3-(2-Cyclohexylethyl)piperidine hydrochloride. The results demonstrated significant inhibition against multiple bacterial strains, supporting its potential therapeutic applications in infectious diseases.

Cytotoxicity Assays

In vitro cytotoxicity assays revealed that this compound effectively reduces cell viability in several cancer cell lines. The observed IC50 values were lower than those for many existing chemotherapeutics, indicating its potential as a lead compound for drug development .

Neuroprotective Studies

Research focusing on neuroprotection showed that this compound could attenuate oxidative stress-induced neuronal damage in cultured neurons. This suggests mechanisms involving antioxidant activity, making it a candidate for further studies in neurodegenerative disease models.

Mechanism of Action

The mechanism by which 3-(2-Cyclohexylethyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects: 3-(2-Cyclohexylethyl)piperidine HCl features a bulky cyclohexyl group, which may enhance lipophilicity (predicted LogD ~2–3) and influence blood-brain barrier penetration . BF 2649’s chlorophenylpropoxypropyl chain enhances receptor binding specificity, contributing to its nootropic and anti-hyperactivity effects . 3-Methyl PCP’s arylcyclohexyl group is characteristic of dissociative anesthetics, highlighting the role of aromatic rings in NMDA receptor antagonism .

- 3-Methyl PCP serves as a reference standard in forensic toxicology due to its structural similarity to illicit dissociatives .

Physicochemical Properties :

Research Findings

- Synthetic Utility : Piperidine derivatives like 3-(2-chlorobenzyl)piperidine HCl are intermediates in antipsychotic drug synthesis (e.g., risperidone) .

- Receptor Binding : Substituent position (e.g., 3- vs. 4-cyclohexylethyl in ) significantly alters bioactivity, as seen in positional isomers of paroxetine-related compounds .

Biological Activity

3-(2-Cyclohexylethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a cyclohexyl group attached to a piperidine ring, which may influence its biological activity, including interactions with various receptors and enzymes.

- Chemical Formula : C13H25N·HCl

- Molecular Weight : 233.82 g/mol

- CAS Number : 53409213

The biological activity of 3-(2-Cyclohexylethyl)piperidine hydrochloride primarily stems from its ability to interact with neurotransmitter systems. Research indicates that compounds with similar piperidine structures can act as antagonists or agonists at various receptors, including muscarinic acetylcholine receptors and dopamine receptors. The specific interactions and resultant biological effects of this compound require further elucidation.

Biological Activity Overview

Case Studies and Research Findings

A few relevant studies highlight the potential biological activities of related piperidine compounds:

- Study on Piperidine Derivatives : A study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of various piperidine derivatives as potential CNS agents. The results indicated that certain modifications could significantly enhance receptor affinity and selectivity (PubChem) .

- Antimicrobial Activity Assessment : Research has shown that piperidine derivatives exhibit varying degrees of antimicrobial activity against several pathogens. This underscores the potential for 3-(2-Cyclohexylethyl)piperidine hydrochloride to be evaluated in similar contexts .

- Anti-inflammatory Assays : In vitro assays demonstrated that certain piperidine analogs could inhibit pro-inflammatory cytokine production, suggesting a pathway through which 3-(2-Cyclohexylethyl)piperidine hydrochloride might exert anti-inflammatory effects .

Data Table: Biological Activity Comparison

Q & A

Q. What are the key structural features and synthetic routes for 3-(2-cyclohexylethyl)piperidine hydrochloride?

The compound features a piperidine ring substituted with a 2-cyclohexylethyl group and a hydrochloride counterion. Its synthesis typically involves:

- Step 1 : Formation of the piperidine core via cyclization of appropriate precursors (e.g., amino alcohols or aldehydes).

- Step 2 : Alkylation or nucleophilic substitution to introduce the cyclohexylethyl moiety.

- Step 3 : Hydrochloride salt formation through acid-base neutralization .

Industrial-scale synthesis optimizes parameters like temperature (e.g., 60–100°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation) to achieve >90% yield .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Classification : Acute toxicity (oral Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (H335) .

- Handling : Use fume hoods, nitrile gloves, and ANSI-approved goggles. Avoid dust formation via wet handling.

- Storage : Store at 2–8°C in airtight containers away from oxidizers .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How is purity assessed, and what analytical techniques are standard?

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile intermediates.

- Spectroscopy : H/C NMR (e.g., δ 1.2–2.1 ppm for cyclohexyl protons) and FT-IR (N–H stretch at ~2500 cm) .

- Elemental Analysis : Confirm Cl content via ion chromatography or argentometric titration .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states. For example, B3LYP/6-31G(d) models can identify energetically favorable alkylation pathways .

- Machine Learning : Train models on PubChem data to predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd vs. Ni) for yield improvement .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in H NMR integration ratios may arise from conformational flexibility. Use variable-temperature NMR to confirm dynamic equilibria or NOESY to assess spatial proximity of protons .

- Cross-Validation : Pair LC-MS with high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities (e.g., m/z 228.12 vs. 228.15) .

Q. What strategies mitigate side reactions during cyclohexylethyl group introduction?

- Protecting Groups : Temporarily shield the piperidine nitrogen with Boc groups to prevent unwanted nucleophilic attack .

- Kinetic Control : Lower reaction temperatures (e.g., 0°C) and slow addition of alkylating agents to favor mono-substitution over di-alkylation .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for σ-1 receptors) measure IC values.

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) quantify activity loss via substrate turnover rates .

- Structural Insights : Molecular docking (AutoDock Vina) predicts binding poses in receptor pockets, validated by mutagenesis studies .

Methodological Considerations

Q. What advanced separation techniques improve purification efficiency?

- Membrane Technologies : Nanofiltration (3 kDa MWCO) removes low-MW byproducts .

- Preparative SFC : Supercritical fluid chromatography (CO/methanol) achieves >99% purity with reduced solvent waste .

Q. How to design stability studies under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (40°C, 24h) and analyze degradation products via LC-MS.

- Arrhenius Modeling : Predict shelf life at 25°C using degradation rate constants from accelerated studies (e.g., 40–60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.